Kushenol C

Vue d'ensemble

Description

Kushenol C is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine for centuries. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Kushenol C is typically isolated from the roots of Sophora flavescens through a series of extraction and purification processes. The roots are dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Sophora flavescens roots. The process includes solvent extraction, concentration, and purification steps similar to laboratory-scale methods but optimized for higher efficiency and yield. Advanced techniques such as supercritical fluid extraction may also be employed to enhance the extraction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Kushenol C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the prenyl and hydroxyl groups in this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidative derivatives.

Reduction: Dihydro derivatives.

Substitution: Modified prenyl and hydroxyl derivatives.

Applications De Recherche Scientifique

Kushenol C is a prenylated flavonoid isolated from Sophora flavescens aiton, also known as Kushen, which has been used traditionally as a herbal medicine . Research has explored its potential therapeutic applications, particularly its anti-inflammatory and antioxidant properties .

Scientific Research Applications

This compound (KC) has demonstrated potential therapeutic applications in various scientific studies, particularly in the context of liver injury, skin damage, and inflammation . The following sections detail these applications based on available research.

Protection Against Liver Injury

This compound has shown promise as a therapeutic agent against liver injury due to its ability to suppress oxidative stress .

In vitro studies

- KC pretreatment protected hepatocellular carcinoma (HEPG2) cells against tert-Butyl hydroperoxide (tBHP)-induced oxidative stress by reducing cell death, apoptosis, and reactive oxygen species (ROS) generation .

- KC pretreatment upregulated pro-caspase 3 and glutathione (GSH), as well as the expression of 8-Oxoguanine DNA Glycosylase (OGG1) in HEPG2 cells .

- The mechanism of action is partly related to KC's activation of Akt (Protein kinase B (PKB)) and Nrf2 (Nuclear factor (erythroid-derived 2)-like 2) in the HepG2 cells .

In vivo studies

- Co-administration of this compound with acetaminophen (APAP) significantly attenuated APAP-induced hepatotoxicity and liver damage in mice .

- KC reduced the serum enzymatic activity of aspartate aminotransferase and alanine aminotransferase, as well as liver lipid peroxidation and cleaved caspase 3 expression, in APAP-treated mice .

- KC also upregulated antioxidant enzyme expression and prevented the production of pro-inflammatory mediators in APAP-treated mice .

Protection Against Skin Damage

This compound exhibits a protective effect against skin damage induced by ultraviolet-B (UVB) radiation .

In vivo studies

- This compound treatment significantly recovered UVB-induced skin damage, the degradation of collagen, mast cell infiltration, together with epidermal hyperplasia in mice .

- KC treatment remarkably suppressed the generation of pro-inflammatory mediators and oxidative stress in mice irradiated by UVB .

Anti-Inflammatory and Anti-Oxidative Stress Activities

This compound has demonstrated anti-inflammatory and anti-oxidative stress activities in in vitro studies .

In vitro studies

- This compound inhibited the production of nitric oxide (NO), prostaglandin E2, interleukin (IL)-6, IL1β, monocyte chemoattractant protein-1 (MCP-1), and interferon (IFN)-β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .

- KC upregulated the expression of heme oxygenase-1 (HO-1) and its activities in LPS-stimulated RAW264.7 macrophages .

- The upregulation of Nrf2 transcription activities by KC in the LPS-stimulated RAW264.7 macrophages was demonstrated to be responsible for the upregulation of HO-1 expression and its activity in LPS-stimulated RAW264.7 macrophages .

- In HaCaT cells, KC prevented DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase, which prevented reactive oxygen species production from tert-butyl hydroperoxide (tBHP)-induced oxidative stress .

- The upregulated activation of Nrf2 and Akt in the PI3K-Akt signaling pathway by KC was demonstrated to be responsible for the anti-oxidative stress activity of KC in HaCaT cells .

** 종합적인 데이타 테이블**

The following tables summarize the effects of this compound on various parameters in different experimental models:

Table 1: Effects of this compound on tBHP-Induced Oxidative Stress in HEPG2 Cells

Table 2: Effects of this compound on APAP-Induced Hepatotoxicity in Mice

Table 3: Effects of this compound on UVB-Induced Skin Damage in Mice

Table 4: Effects of this compound on Inflammatory Response in LPS-Stimulated Macrophages

Mécanisme D'action

Kushenol C exerts its effects through several molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Kushenol C is compared with other prenylated flavonoids such as:

- Kushenol A

- 8-Prenylkaempferol

- Formononetin

- 8-Prenylnaringenin

Uniqueness

This compound stands out due to its potent antioxidant and anti-inflammatory activities, which are superior to some of its analogs. Its ability to activate multiple protective pathways, including Nrf2 and Akt, makes it a promising candidate for therapeutic applications .

Activité Biologique

Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered attention for its notable biological activities, particularly its anti-inflammatory and antioxidant properties. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 99119-73-0 |

| Molecular Formula | C25H26O7 |

| Molecular Weight | 438.47 g/mol |

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory effects. Research indicates that it dose-dependently suppresses the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukins (IL-6, IL-1β), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound also inhibits the phosphorylation of STAT1 and STAT6, key signaling molecules in inflammatory pathways, demonstrating its potential to modulate immune responses .

Antioxidant Activity

This compound has been shown to protect against oxidative stress-induced cell damage. In studies involving HaCaT cells, it effectively upregulated antioxidant enzymes such as glutathione peroxidase, superoxide dismutase, and catalase. This upregulation helps mitigate reactive oxygen species (ROS) production induced by tert-butyl hydroperoxide (tBHP), thereby preventing cell death .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of β-secretase (BACE1) : this compound inhibits BACE1 with an IC50 value of 5.45 µM, which is relevant for therapeutic strategies against Alzheimer's disease .

- Regulation of Nrf2 Pathway : It activates the Nrf2 pathway, a critical regulator of antioxidant response elements, enhancing cellular defense against oxidative stress .

- Modulation of Apoptosis : In hepatocellular carcinoma cells, this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Hepatoprotective Effects

In a study examining hepatotoxicity induced by acetaminophen (APAP), mice treated with this compound demonstrated reduced liver inflammation and injury markers compared to control groups. The treatment significantly lowered serum levels of TNF-α and IL-6, indicating its protective role against liver damage .

Cytotoxicity Against Cancer Cells

This compound has shown cytotoxic effects against various cancer cell lines. For instance, it exhibited potent activity against lung cancer cells, suggesting its potential as an anticancer agent .

Summary Table of Biological Activities

Propriétés

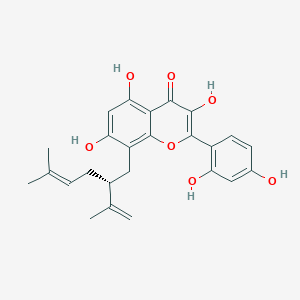

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,26-29,31H,3,6,9H2,1-2,4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAPHYJTKSTXSX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99119-73-0, 99119-69-4 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99119-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?

A1: this compound exerts its anti-inflammatory and anti-oxidative effects by interacting with multiple molecular targets.

- NF-κB: this compound inhibits the activation of Nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. [, ] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory mediators like Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin 6 (IL-6), Interleukin 1 beta (IL-1β), Monocyte chemoattractant protein-1 (MCP-1), and Interferon beta (IFN-β). []

- STAT1 and STAT6: this compound also inhibits the activation of Signal transducer and activator of transcription 1 (STAT1) and Signal transducer and activator of transcription 6 (STAT6), further contributing to its anti-inflammatory activity. []

- Nrf2: this compound activates Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that regulates the expression of antioxidant enzymes. [, ] This activation leads to the upregulation of Heme oxygenase 1 (HO-1), a crucial enzyme in the oxidative stress response. []

- Akt: this compound activates Protein kinase B (Akt), a protein kinase involved in cell survival and proliferation. [] This activation contributes to its protective effects against oxidative stress-induced cell death. []

Q2: Could you provide details about the structure of this compound?

A2: this compound is a prenylated flavonol, a class of flavonoids characterized by the presence of a prenyl group attached to their core structure.

Q3: How does this compound affect the activity of Cytochrome P450 enzymes?

A3: this compound demonstrates inhibitory effects on specific Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In studies using human liver microsomes, this compound exhibited mechanism-based inhibition of CYP3A4. [] This means that this compound is metabolized by CYP3A4 to reactive metabolites that irreversibly inhibit the enzyme. This finding highlights a potential for herb-drug interactions when this compound or Sophora flavescens extracts are co-administered with drugs metabolized by CYP3A4.

Q4: What are the potential therapeutic applications of this compound based on its pharmacological activities?

A4: this compound shows promise for therapeutic applications in conditions associated with inflammation and oxidative stress:

- Inflammatory Diseases: By inhibiting NF-κB, STAT1, and STAT6 activation, and upregulating HO-1 expression, this compound demonstrates potent anti-inflammatory activity. [] This suggests its potential in treating diseases like arthritis, inflammatory bowel disease, and other inflammatory conditions.

- Liver Injury: this compound protects against liver injury induced by toxins like tert-butyl hydroperoxide (tBHP) and acetaminophen. [] It achieves this by reducing oxidative stress, apoptosis, and inflammation in liver cells.

- Skin Damage: Research suggests this compound might protect the skin from UVB-induced damage. [] While the exact mechanisms require further investigation, its anti-inflammatory and antioxidant properties likely play a role.

Q5: What is known about the in vivo efficacy of this compound?

A5: Animal studies have provided insights into the in vivo efficacy of this compound:

- Acetaminophen-induced liver injury: In mice, this compound co-administration significantly attenuated acetaminophen-induced liver damage. [] This protection involved reduced liver enzyme levels, decreased lipid peroxidation, and suppression of pro-inflammatory mediators.

- UVB-induced skin damage: While the provided abstract doesn't detail the specific findings, it suggests this compound can protect against UVB-induced skin damage in mice, potentially through its anti-inflammatory and antioxidant effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.